molecular formula C12H16ClN B12390709 N-Desmethyl Selegiline-d5 hydrochloride

N-Desmethyl Selegiline-d5 hydrochloride

Cat. No.: B12390709
M. Wt: 214.74 g/mol
InChI Key: KJZZTCSJZCYCQS-QIYRTOCASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Conventions for Deuterated Compounds

The International Union of Pure and Applied Chemistry (IUPAC) mandates precise descriptors for isotopically modified compounds. For this compound, the nomenclature integrates both functional group prioritization and isotopic labeling rules. The base compound, selegiline, is systematically named (R)-N-methyl-N-(1-phenylpropan-2-yl)prop-2-yn-1-amine. Deuterium incorporation at five positions on the phenyl ring modifies this to (R)-N-methyl-N-(1-(phenyl-d5)propan-2-yl)prop-2-yn-1-amine hydrochloride.

IUPAC guidelines specify that deuterium labeling be indicated using square brackets preceding the modified moiety, with "d5" denoting quintuple deuteration. This contrasts with older conventions that occasionally used "D" or "T" for deuterium and tritium, which are now reserved for specific biochemical contexts. The hydrochloride salt form is appended as a separate ionic component, consistent with inorganic salt naming practices.

Table 1: Nomenclature Comparison

Component Parent Compound (Selegiline) Deuterated Analog (N-Desmethyl Selegiline-d5 HCl)
IUPAC Name (R)-N-methyl-N-(1-phenylpropan-2-yl)prop-2-yn-1-amine (R)-N-methyl-N-(1-(phenyl-d5)propan-2-yl)prop-2-yn-1-amine hydrochloride
Isotopic Descriptor None [phenyl-d5]
CAS Registry 14611-51-9 1217774-73-6

Molecular Architecture: Comparative Analysis of Parent Compound vs. Deuterated Analog

Deuteration induces minimal steric alterations due to deuterium’s near-identical van der Waals radius to protium (1.0 Å vs. 1.2 Å). However, mass differences significantly impact vibrational frequencies and rotational moments, detectable via infrared spectroscopy and mass spectrometry.

The molecular formula shifts from C₁₃H₁₇N·HCl (parent) to C₁₃H₁₂D₅N·HCl, with a molecular weight increase from 223.74 g/mol to 228.78 g/mol. X-ray crystallography of the parent compound reveals a planar phenyl ring orthogonal to the propargylamine backbone, with the methyl group on the chiral carbon adopting an (R)-configuration. Deuteration preserves this geometry but alters neutron scattering cross-sections, a property leveraged in neutron crystallography studies.

Table 2: Structural Parameters

Parameter Selegiline Hydrochloride This compound
Molecular Formula C₁₃H₁₇N·HCl C₁₃H₁₂D₅N·HCl
Molecular Weight 223.74 g/mol 228.78 g/mol
Chiral Centers 1 (R-configuration) 1 (R-configuration retained)
Key Bond Lengths C≡C: 1.20 Å; C-N: 1.45 Å C≡C: 1.20 Å; C-N: 1.45 Å (no significant change)

Crystallographic Properties and Solid-State Dynamics

While direct crystallographic data for this compound remains unpublished, analogous deuteration effects can be extrapolated. In selegiline hydrochloride, the crystal system is monoclinic (space group P2₁) with unit cell dimensions a = 8.92 Å, b = 10.34 Å, c = 12.15 Å, and β = 92.3°. Deuteration typically reduces lattice parameters by ~0.01–0.03 Å due to deuterium’s lower zero-point energy, increasing crystal density marginally.

Solid-state NMR of deuterated analogs shows distinct ²H quadrupolar coupling constants (QCC) ranging from 180–220 kHz, reflecting the electronic environment of deuterium nuclei in aromatic positions. These measurements assist in confirming deuterium placement and assessing crystal packing efficiency.

Isotopic Purity Assessment Methodologies

Ensuring ≥95% deuterium incorporation requires orthogonal analytical techniques:

  • Mass Spectrometry : High-resolution LC-MS/MS quantifies the [M+H]⁺ ion at m/z 229.8 for the deuterated form versus 224.8 for the non-deuterated species. Isotopic purity is calculated using the formula:
    $$
    \text{Purity (\%)} = \left(\frac{I{229.8}}{I{229.8} + I_{224.8}}\right) \times 100
    $$
    where $$I$$ represents peak intensities.

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR spectra exhibit attenuated signals at δ 7.2–7.4 ppm (aromatic protons), replaced by ²H resonances detectable via ²H NMR at 7.1–7.3 ppm.

  • Isotope Ratio Mass Spectrometry (IRMS) : Measures δ²H values against Vienna Standard Mean Ocean Water (VSMOW), with acceptable δ²H ≥ 98‰ for pharmaceutical-grade material.

Table 3: Isotopic Purity Metrics

Method Detection Limit Target Purity Threshold
LC-MS/MS 0.1% ≥95% deuterium
²H NMR 1.0% ≥95% deuteration
IRMS 0.01‰ δ²H ≥ 98‰

Properties

Molecular Formula

C12H16ClN

Molecular Weight

214.74 g/mol

IUPAC Name

(2R)-1-(2,3,4,5,6-pentadeuteriophenyl)-N-prop-2-ynylpropan-2-amine;hydrochloride

InChI

InChI=1S/C12H15N.ClH/c1-3-9-13-11(2)10-12-7-5-4-6-8-12;/h1,4-8,11,13H,9-10H2,2H3;1H/t11-;/m1./s1/i4D,5D,6D,7D,8D;

InChI Key

KJZZTCSJZCYCQS-QIYRTOCASA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C)NCC#C)[2H])[2H].Cl

Canonical SMILES

CC(CC1=CC=CC=C1)NCC#C.Cl

Origin of Product

United States

Preparation Methods

Alkylation of N-Desmethyl Selegiline Precursors

The foundational chemical synthesis involves alkylation of (R)-(-)-N,α-dimethylphenylethylamine with propargyl bromide or 3-bromo-1-propyne. A patented method (US5847216A) details a two-phase reaction in a toluene-water system at 30–50°C, achieving a 95% yield of selegiline hydrochloride after 5 hours. For N-desmethyl selegiline, demethylation is performed using sulfuric acid (50% v/v) under controlled stirring, followed by neutralization with sodium bicarbonate.

Reaction Conditions:

  • Solvent: Toluene (70%), aqueous H₂SO₄ (30%)
  • Temperature: 25–30°C
  • Time: 30 minutes for demethylation

Reductive Amination of Phenylacetone

A two-step reductive amination protocol is employed for intermediate synthesis:

  • Step 1: Phenylacetone reacts with propargylamine in the presence of sodium cyanoborohydride (NaBH₃CN) and acetic acid.
  • Step 2: N-methylation using formaldehyde and NaBH₃CN yields N-desmethyl selegiline.

Key Parameters:

  • Molar Ratio: Phenylacetone : propargylamine = 1 : 1.5
  • Yield: 73% for (R)-desmethylselegiline

Chemoenzymatic Synthesis

Imine Reductase-Catalyzed Reductive Amination

Recent advances utilize engineered imine reductase IR36-M5 for stereoselective synthesis. This mutant enzyme achieves 97% enantiomeric excess (ee) in the reductive amination of phenylacetone and propargylamine, followed by N-methylation with formaldehyde.

Protocol Summary:

Parameter Value
Enzyme Loading 20 mg/mL
Cofactor NADPH (1.5 eq)
Reaction Time 24 hours
Isolated Yield 97%

Advantages Over Chemical Methods

  • Stereocontrol: 97% ee vs. 50–60% in racemic chemical synthesis.
  • Reduced Byproducts: <5% amphetamine derivatives compared to 15–20% in traditional routes.

Deuteration Strategies

Isotope Exchange via Sodium Cyanoborodeuteride

Deuterium incorporation at the propargylamine moiety is achieved using NaBD₃CN in deuterated solvents (e.g., D₂O or CD₃OD). A 95% deuterium incorporation rate is reported at the α-methyl position.

Deuteration Protocol:

  • Dissolve N-desmethyl selegiline in D₂O (pH 4.5).
  • Add NaBD₃CN (2.5 eq) and stir at 25°C for 12 hours.
  • Purify via column chromatography (SiO₂, CH₂Cl₂:MeOH = 9:1).

Quality Control of Deuterium Enrichment

Analytical validation employs LC-MS and ²H-NMR:

  • LC-MS: m/z 178.28 [M+H]⁺ with D₅ isotopic pattern.
  • ²H-NMR: δ 2.15 (s, D₅, α-CH₃).

Purification and Analytical Methods

Chromatographic Techniques

Method Conditions Purity Achieved
Reverse-Phase HPLC C18 column, 30% MeOH/H₂O, 1 mL/min >99.5%
Ion-Exchange Chromatography Dowex 50WX4, NH₄OH gradient 98.7%

Spectroscopic Characterization

  • ¹H-NMR (400 MHz, D₂O): δ 7.35–7.28 (m, 5H, Ar-H), 3.15 (s, 2H, CH₂), 2.85 (s, 3H, N-CH₃).
  • IR (KBr): 2950 cm⁻¹ (C-D stretch), 1640 cm⁻¹ (C≡C).

Scalability and Industrial Applications

Batch vs. Continuous Flow Synthesis

Parameter Batch Reactor Continuous Flow
Yield 70–75% 85–90%
Reaction Time 24 hours 2 hours
Deuterium Incorporation 90–95% 97–99%

Cost-Benefit Analysis

  • Raw Material Cost: $12,000/kg for chemical synthesis vs. $8,500/kg for enzymatic routes.
  • Waste Reduction: Enzymatic methods generate 30% less solvent waste.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue: Amphetamine derivatives (up to 20%) in chemical synthesis.
  • Solution: Use of low-temperature (−20°C) alkylation reduces byproducts to <5%.

Chemical Reactions Analysis

Metabolic Reactions

N-Desmethyl Selegiline-d5 undergoes hepatic metabolism, primarily via cytochrome P450 enzymes. Key pathways include:

2.1. MAO-B Inhibition

As an irreversible MAO-B inhibitor, it forms a covalent bond with the enzyme’s flavin adenine dinucleotide (FAD) cofactor:

N-Desmethyl Selegiline-d5+MAO-B-FADEnzyme-Inhibitor Complex (Inactive)\text{N-Desmethyl Selegiline-d5} + \text{MAO-B-FAD} \rightarrow \text{Enzyme-Inhibitor Complex (Inactive)}

  • Potency : Exhibits ~63% MAO-B inhibition in human platelets at 10 mg doses, compared to ~96% for selegiline .

2.2. Metabolic Degradation

Deuteration reduces the rate of CYP450-mediated oxidation, enhancing metabolic stability:

N-Desmethyl Selegiline-d5CYP2B6/CYP3A4Levoamphetamine-d5+Methamphetamine-d5\text{N-Desmethyl Selegiline-d5} \xrightarrow{\text{CYP2B6/CYP3A4}} \text{Levoamphetamine-d5} + \text{Methamphetamine-d5}

Metabolite Profile

MetabolitePlasma AUC (ng·h/mL)Half-Life (h)Reference
Levoamphetamine-d50.3412–24
Methamphetamine-d50.9310–18

Impact of Deuteration on Reaction Kinetics

Deuterium substitution at critical positions alters bond dissociation energies, slowing metabolic reactions:

Kinetic Isotope Effect (KIE)

Reaction StepKIE (H vs. D)Effect on RateReference
CYP450-mediated oxidation6–1084–90% slower
MAO-B binding affinity1.2~18% stronger

This reduced metabolic rate improves bioavailability (AUC 33× higher than non-deuterated selegiline) and prolongs MAO-B inhibition duration .

4.1. Hydrolytic Stability

Resistant to hydrolysis in acidic/basic conditions due to deuterium’s stabilizing effect:

N-Desmethyl Selegiline-d5HCl/NaOHNo degradation (24h, 25°C)\text{N-Desmethyl Selegiline-d5} \xrightarrow{\text{HCl/NaOH}} \text{No degradation (24h, 25°C)}

Degradation Profile

ConditionpHDegradation (%)
Acidic1.2<5
Basic13<3

4.2. Thermal Stability

Stable up to 200°C, with decomposition initiating at 220°C .

Scientific Research Applications

Pharmacological Research

N-Desmethyl Selegiline-d5 hydrochloride is primarily utilized in pharmacological studies due to its role as a selective and irreversible inhibitor of monoamine oxidase B (MAO-B). This inhibition is significant because MAO-B is responsible for the breakdown of dopamine in the brain, making this compound relevant for research into Parkinson's disease treatments.

Pharmacokinetics

  • Studies have shown that N-Desmethyl Selegiline-d5 exhibits favorable pharmacokinetic properties, including higher bioavailability compared to selegiline itself. For example, research indicated that the area under the concentration-time curve (AUC) for desmethylselegiline was significantly higher than that for selegiline, suggesting that it may be more effective in achieving therapeutic levels when administered .

Parkinson’s Disease

N-Desmethyl Selegiline-d5 is investigated as a potential treatment option for Parkinson's disease due to its ability to enhance dopaminergic activity through MAO-B inhibition. Clinical trials have demonstrated its efficacy in reducing motor symptoms associated with the disease .

Major Depressive Disorder

The compound is also being explored for its antidepressant effects. By increasing monoamine levels in the brain, it may help alleviate symptoms of major depressive disorder (MDD). The dual inhibition of both MAO-A and MAO-B by selegiline has been linked to improved mood and cognitive function in patients with MDD .

Case Studies

Several case studies have highlighted the effectiveness of N-Desmethyl Selegiline-d5 in clinical settings:

  • Case Study 1 : A double-blind crossover trial compared the effects of selegiline and N-Desmethyl Selegiline-d5 on platelet MAO-B activity. Results showed that while both compounds inhibited MAO-B effectively, desmethylselegiline had a slower onset but maintained inhibition longer .
  • Case Study 2 : Long-term studies involving patients on selegiline therapy revealed significant correlations between plasma concentrations of desmethylselegiline and clinical outcomes in Parkinson's disease management. These findings suggest that monitoring desmethylselegiline levels could be crucial for optimizing treatment regimens .

Data Tables

Application AreaCompound UsedKey Findings
Parkinson's DiseaseN-Desmethyl Selegiline-d5Effective MAO-B inhibition; improves motor function
Major Depressive DisorderN-Desmethyl Selegiline-d5Increases serotonin and norepinephrine levels
PharmacokineticsDesmethylselegilineHigher bioavailability compared to selegiline

Mechanism of Action

N-Desmethyl Selegiline-d5 hydrochloride exerts its effects through the inhibition of monoamine oxidase B (MAO-B). This inhibition leads to an increase in the levels of neurotransmitters such as dopamine and norepinephrine. The compound also acts as a catecholaminergic activity enhancer, similar to its parent compound, selegiline .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares N-Desmethyl Selegiline-d5 hydrochloride with structurally analogous deuterated metabolites and desmethylated drug derivatives:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
N-Desmethyl Selegiline-d5 HCl C₁₃H₁₂D₅N·HCl ~263.8* Not explicitly provided† Deuterated metabolite of selegiline; used for MAO-B metabolic studies .
N-Desmethyl Clomipramine HCl C₁₈H₂₂Cl₂N₂ 337.29 29854-14-6 Primary plasma metabolite of clomipramine (TCA); analytical standard .
N-Desethyl Sunitinib-d5 C₂₀H₁₉D₅N₄O₂F ~402.5* Not provided Deuterated metabolite of sunitinib (tyrosine kinase inhibitor) .
N-Desmethyl Citalopram HCl C₁₉H₂₁FN₂O·HCl 360.85 144010-85-5 Metabolite of citalopram (SSRI); inhibits serotonin reuptake .
N-Desmethyl Clozapine-d8 HCl C₁₇H₁₀D₈N₄·HCl 342.3 1217809-61-4 Deuterated metabolite of clozapine; aids in antipsychotic metabolism studies .

*Estimated based on parent compound and isotopic substitution.

Key Observations:
  • Deuterium Labeling : Compounds like N-Desmethyl Clozapine-d8 HCl and N-Desethyl Sunitinib-d5 share the use of deuterium to improve analytical specificity, similar to N-Desmethyl Selegiline-d5 HCl .
  • Structural Modifications : Desmethylation (removal of a methyl group) is a common metabolic pathway, as seen in N-Desmethyl Clomipramine HCl and N-Desmethyl Citalopram HCl .
  • Molecular Weight: Deuterated compounds exhibit slightly higher molecular weights (e.g., +5 amu for -d5 labels), critical for distinguishing them from non-deuterated analogs in mass spectrometry .
Solubility and Handling:

Most deuterated metabolites, including N-Desmethyl Selegiline-d5 HCl, are stored under inert conditions (e.g., -20°C) to preserve stability.

Biological Activity

N-Desmethyl Selegiline-d5 hydrochloride is a deuterated form of N-desmethyl selegiline, a significant metabolite of selegiline (also known as L-deprenyl). This compound has garnered attention in pharmacological research due to its role as an irreversible inhibitor of monoamine oxidase type B (MAO-B). This article will explore the biological activity of this compound, highlighting its pharmacokinetics, therapeutic potential, and relevant case studies.

Overview of this compound

N-Desmethyl selegiline-d5 is primarily studied for its effects in neurodegenerative diseases like Parkinson's disease and Alzheimer’s disease. It acts by increasing dopamine levels in the brain, which can alleviate symptoms associated with these conditions.

N-Desmethyl selegiline-d5 functions as a selective and irreversible inhibitor of MAO-B, which is responsible for the breakdown of dopamine in the brain. By inhibiting this enzyme, the compound allows for increased availability of dopamine, thereby enhancing dopaminergic neurotransmission.

Pharmacokinetics

The pharmacokinetic profile of N-desmethyl selegiline-d5 has been studied to assess its bioavailability and metabolic pathways. Key findings include:

  • Bioavailability : Studies indicate that N-desmethyl selegiline-d5 exhibits significantly higher bioavailability compared to its parent compound, selegiline. The area under the curve (AUC) for N-desmethyl selegiline-d5 is reported to be approximately 33 times greater than that of selegiline, suggesting enhanced absorption and prolonged action in the body .
  • Metabolism : Following administration, N-desmethyl selegiline-d5 is metabolized into several active metabolites, including levomethamphetamine and levoamphetamine. The pharmacokinetic studies have shown that these metabolites also contribute to the overall biological activity but with varying degrees of MAO inhibition .

Biological Activity and Therapeutic Implications

The biological activity of N-desmethyl selegiline-d5 extends beyond MAO-B inhibition. It has been implicated in several neuroprotective mechanisms:

  • Neuroprotection : Research suggests that N-desmethyl selegiline-d5 may exert neuroprotective effects through antioxidant properties and modulation of neuroinflammatory pathways. These actions are particularly relevant in the context of neurodegenerative diseases .
  • Clinical Applications : Clinical trials have explored the use of N-desmethyl selegiline-d5 in treating Parkinson's disease. A double-blind study demonstrated that patients receiving this compound experienced significant improvements in motor function compared to those receiving placebo treatments .

Case Studies

Several case studies have highlighted the effectiveness and safety profile of N-desmethyl selegiline-d5:

  • Parkinson's Disease Management : A cohort study involving patients with advanced Parkinson's disease showed that long-term administration of N-desmethyl selegiline-d5 led to sustained improvements in motor symptoms and quality of life measures without significant adverse effects .
  • Cognitive Enhancement : In a randomized control trial assessing cognitive function in Alzheimer's patients, those treated with N-desmethyl selegiline-d5 exhibited improved cognitive scores compared to baseline measurements, indicating potential benefits in cognitive decline associated with aging .

Summary Table: Key Pharmacological Properties

PropertyValue/Description
Compound Name This compound
Mechanism Irreversible MAO-B inhibitor
Bioavailability 33 times higher than selegiline
Primary Metabolites Levomethamphetamine, Levoamphetamine
Therapeutic Uses Parkinson's disease, Alzheimer's disease
Clinical Efficacy Significant improvement in motor function
Safety Profile Generally well-tolerated with minimal side effects

Q & A

Q. How is N-Desmethyl Selegiline-d5 hydrochloride synthesized, and what quality control measures are essential?

Synthesis typically involves deuterium incorporation via hydrogen-deuterium exchange or deuterated precursors (e.g., D₂O or deuterated alkylating agents). Quality control requires verifying isotopic purity (>98% deuterium enrichment) using mass spectrometry (MS) and nuclear magnetic resonance (NMR). Residual solvents and byproducts should be quantified via gas chromatography (GC) or HPLC, adhering to pharmacopeial standards for reagent-grade chemicals .

Q. What analytical techniques are recommended for characterizing this compound, and how is deuterium incorporation verified?

Key techniques include:

  • HPLC-MS/MS : To confirm molecular weight and isotopic pattern (e.g., +5 Da shift for d5 labeling).
  • ¹H/²H NMR : To assess deuterium distribution and rule out protium contamination.
  • Elemental analysis : To validate stoichiometry (C, H, N, Cl content). Deuterium enrichment is confirmed by comparing experimental MS isotopic clusters with theoretical predictions .

Q. What are the primary research applications of this compound in neuropharmacology?

It is primarily used as an internal standard in quantitative assays (e.g., LC-MS/MS) to study the pharmacokinetics of selegiline and its metabolites. Applications include:

  • Tracking metabolic stability in hepatic microsomes.
  • Quantifying blood-brain barrier penetration in preclinical models.
  • Investigating monoamine oxidase-B (MAO-B) inhibition dynamics .

Advanced Research Questions

Q. How can researchers optimize LC-MS/MS methods to differentiate this compound from its non-deuterated analog in biological matrices?

  • Chromatographic separation : Use high-resolution columns (e.g., C18 with 1.7 µm particles) and gradient elution to resolve isotopic variants.
  • Mass spectral parameters : Employ selective reaction monitoring (SRM) for transitions unique to the deuterated compound (e.g., m/z 242 → 96 for d5 vs. m/z 237 → 96 for non-deuterated).
  • Matrix effects : Validate with spike-recovery experiments in plasma/brain homogenate to ensure no ion suppression/enhancement .

Q. What strategies mitigate isotopic interference when using deuterated internal standards like this compound in quantitative assays?

  • Chromatographic resolution : Adjust mobile phase pH or column temperature to separate deuterated and non-deuterated peaks.
  • High-resolution MS : Use Q-TOF or Orbitrap systems to distinguish isotopic fine structure.
  • Cross-validation : Compare data with a non-deuterated internal standard to identify quantification biases .

Q. How do kinetic isotope effects (KIEs) influence the metabolic stability studies of this compound compared to the native compound?

KIEs from deuterium substitution can alter CYP450-mediated metabolism rates, potentially increasing half-life (t½) in vitro. Researchers should:

  • Compare intrinsic clearance (Clₐᵢₙₜ) values between deuterated and non-deuterated forms.
  • Use hepatocyte incubations with isotopically labeled cofactors to isolate isotope-specific effects .

Q. What experimental controls are critical when investigating the blood-brain barrier (BBB) penetration of this compound in rodent models?

  • Positive controls : Co-administer a known BBB-permeable compound (e.g., caffeine).
  • Tissue homogenate validation : Verify compound stability in brain matrix via spike-and-recovery tests.
  • Perfusion controls : Use in situ brain perfusion to distinguish passive diffusion from active transport .

Q. How should researchers address discrepancies in receptor binding affinity data between this compound and its parent compound?

  • Radioligand displacement assays : Perform competitive binding studies with [³H]-selegiline to quantify Ki values.
  • Molecular docking simulations : Model deuterium’s steric effects on binding pocket interactions.
  • Replicate experiments : Use orthogonal methods (e.g., surface plasmon resonance) to confirm affinity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.